8-Bromo-4H-benzo[d][1,3]dioxin-4-one
Description
8-Bromo-4H-benzo[d][1,3]dioxin-4-one is a brominated derivative of the 4H-benzo[d][1,3]dioxin-4-one core, a heterocyclic scaffold with significant applications in medicinal chemistry, agrochemicals, and materials science. The parent structure consists of a fused benzene ring and a 1,3-dioxin ring, with a ketone group at the 4-position. This compound is structurally related to nucleoside transport inhibitors, topoisomerase I inhibitors, and cytotoxic agents, as well as agrochemicals like fungicides and insecticides .
Properties
Molecular Formula |
C8H5BrO3 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
8-bromo-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5BrO3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-3H,4H2 |
InChI Key |
PEUQJMDGHLCDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC=C2Br)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the direct synthesis from salicylic acids and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile. This method allows for the formation of 4H-benzo[d][1,3]dioxin-4-one derivatives at room temperature .
Another method involves the use of ortho-halobenzoic acid, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) in the presence of copper(II) acetate (Cu(OAc)2) as a catalyst . This approach provides a versatile route to synthesize various derivatives of benzo[d][1,3]dioxin-4-one.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinones, while reduction reactions produce dihydro derivatives. Substitution reactions result in the formation of various functionalized derivatives.
Scientific Research Applications
8-Bromo-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of agrochemicals, such as insecticides and fungicides.
Mechanism of Action
The mechanism of action of 8-Bromo-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as topoisomerase I, which plays a crucial role in DNA replication and transcription. By inhibiting this enzyme, the compound can interfere with the proliferation of cancer cells and exhibit cytotoxic effects .
Comparison with Similar Compounds
Substituted 4H-Benzo[d][1,3]dioxin-4-one Derivatives
The following derivatives share the 4H-benzo[d][1,3]dioxin-4-one core but differ in substituents, impacting their reactivity and applications:
Key Observations :
Heterocyclic Variants: Oxazinone vs. Dioxinone
8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (CAS: 1352717-90-8) replaces one oxygen atom in the dioxin ring with nitrogen, forming an oxazinone core. Key differences include:
Key Observations :
Complex Analogues with Fused Moieties
Compounds 8–10 from Pestalotiops metabolites (e.g., 5-hydroxy-7-methyl-4H-benzo[d][1,3]dioxin-4-one) are spirally fused to tricyclic pupukeananin cores. These structures exhibit:
- Structural Complexity: The dioxinone unit is integrated into larger natural product frameworks, enabling unique bioactivities (e.g., antiplasmodial, cytotoxic) .
- Stereochemical Variations : Compound 9 is a diastereomer of 8, highlighting how stereochemistry impacts biological activity .
Biological Activity
8-Bromo-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound belonging to the class of benzo[d][1,3]dioxins, which are known for their diverse biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as C${9}$H${5}$BrO$_{3}$. The presence of a bromine atom at the 8-position enhances its reactivity and biological activity compared to other derivatives. The unique combination of halogens in its structure contributes to its distinct pharmacological profile.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. For example, a recent study demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on breast cancer cell lines such as MCF-7 and SKBR-3. The IC$_{50}$ values ranged from 0.09 to 157.4 µM across different cell lines, indicating varying degrees of potency depending on the specific structural modifications made to the benzo[d][1,3]dioxin scaffold .
The mechanism by which this compound exerts its biological effects involves interactions with key molecular targets involved in cellular proliferation and apoptosis. It has been suggested that the compound may induce oxidative stress leading to reactive oxygen species (ROS) generation, which in turn triggers apoptotic pathways in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Fluoro-4H-benzo[d][1,3]dioxin-4-one | Fluorine at position 5 | Anticancer properties; topoisomerase I inhibitor |
| 5-Chloro-4H-benzo[d][1,3]dioxin-4-one | Chlorine at position 5 | Moderate antimicrobial activity |
| 5-Methyl-4H-benzo[d][1,3]dioxin-4-one | Methyl group at position 5 | Enhanced solubility; reduced cytotoxicity |
The unique halogenation pattern in this compound enhances its reactivity and potential efficacy compared to other derivatives.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving various benzo[d][1,3]dioxin derivatives showed that those with aryl substitutions at specific positions exhibited notable inhibition of cell proliferation in breast cancer models . The findings suggest that further exploration into the structure-activity relationship could lead to more potent anticancer agents.
- Antimicrobial Activity : Research indicates that compounds within this class can exhibit antimicrobial properties against various pathogens. The presence of bromine in the structure is believed to enhance these effects due to increased lipophilicity and membrane permeability .
Q & A
Q. What are optimized synthetic routes for 8-Bromo-4H-benzo[d][1,3]dioxin-4-one, and how do reaction conditions influence yields?
Methodological Answer: Two primary approaches are documented:
- Catalyst-free synthesis : Reacting salicylic acid derivatives with acetylenic esters under mild conditions (80°C, 24 hours) achieves moderate yields (55%) without catalysts. This method emphasizes green chemistry principles .
- CuI/NaHCO3-mediated synthesis : Using CuI (1 equiv.) and NaHCO3 (1.2 equiv.) in acetonitrile at 80°C enhances cyclization efficiency. Omitting either reagent reduces conversion rates, highlighting their synergistic role in activating intermediates .
Key variables : Solvent choice (acetonitrile optimal; THF/DCE ineffective), temperature, and stoichiometry critically impact yields.
Q. How can NMR spectroscopy validate the structural integrity of this compound derivatives?
Methodological Answer:
- 1H NMR : Confirm bromine’s deshielding effect on adjacent protons (e.g., aromatic protons at δ 7.2–7.6 ppm). Integration ratios verify substituent positions .
- 13C NMR : Identify carbonyl signals (~170 ppm for the dioxinone ring) and brominated carbons (~110 ppm). DEPT-135 distinguishes CH/CH3 groups .
- ESI-MS : Molecular ion peaks ([M+H]+) and isotopic patterns (Br’s 1:1 ratio at m/z 79/81) confirm molecular weight and halogen presence .
Q. Why does solvent selection significantly affect the synthesis of this compound?
Methodological Answer: Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates via dipole interactions, facilitating cyclization. Non-polar solvents (THF, DCE) fail to solvate ionic intermediates, resulting in <10% yields. Methanol and DMSO induce side reactions (ester hydrolysis), underscoring the need for solvent screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
- Variable analysis : Systematically test catalyst loading (0.5–2.0 equiv. CuI), base strength (NaHCO3 vs. K2CO3), and reaction time (12–48 hours) to identify optimal conditions .
- Byproduct identification : Use LC-MS to detect incomplete cyclization products (e.g., maleate esters) or hydrolysis byproducts, guiding protocol refinements .
Q. What mechanistic insights explain the role of CuI in this compound synthesis?
Methodological Answer: CuI likely facilitates:
- Alkyne activation : Coordination to acetylenic esters lowers π* orbital energy, enabling nucleophilic attack by salicylic acid’s hydroxyl group .
- Cyclization templating : CuI organizes the transition state for intramolecular esterification, as evidenced by DFT studies on analogous systems .
Experimental validation : Kinetic isotope effects (KIEs) and radical trapping assays can differentiate between ionic and radical pathways.
Q. Can this compound serve as a monomer for degradable polymers?
Methodological Answer: Yes. Radical copolymerization with vinyl acetate yields polyesters with retained dioxinone rings. Acid/base hydrolysis (e.g., 1M HCl, 24 hours) cleaves the backbone into salicylic acid and acetic acid, demonstrating recyclability. Thermal analysis (TGA/DSC) confirms degradation onset at ~200°C .
Q. What strategies evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values. Structure-activity relationships (SARs) correlate substituent effects (e.g., bromine’s electronegativity) with potency .
- Target identification : Docking studies (AutoDock Vina) against topoisomerase I or plasmodial enzymes, validated by enzymatic inhibition assays .
Q. How are this compound derivatives functionalized via amidation?
Methodological Answer:
- Primary amine coupling : React this compound (1 equiv.) with amines (1.1 equiv.) in acetonitrile/DMAP (10 mol%) at RT. Monitor by TLC (EtOAc/hexanes 3:7). Purify via silica chromatography (60–70% yields) .
- Mechanism : Nucleophilic attack at the carbonyl releases CO2, forming salicylamides. IR spectroscopy tracks C=O loss (1700 cm⁻¹ → 1650 cm⁻¹ amide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
